molecular formula C6H12ClNO2 B2539165 3-Methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1222503-25-4

3-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2539165
CAS RN: 1222503-25-4
M. Wt: 165.62
InChI Key: IYAXHUVEAMLCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered lactam (a cyclic amide), which is a key structural motif in many natural products and pharmaceuticals. The compound contains a carboxylic acid functional group and a tertiary amine, making it a zwitterion at physiological pH. It is closely related to proline, an amino acid that is incorporated into proteins.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the synthesis of spin-labelled β-amino acid POAC involves resolution and saponification steps to obtain enantiomerically pure compounds . Similarly, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a multi-step process including condensation, N-alkylation, and hydrolysis, yielding a high purity product suitable for scale-up production . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with chirality playing a significant role. The absolute configuration of asymmetric carbons in POAC was determined using circular dichroism and X-ray diffraction . These techniques could be applied to determine the stereochemistry of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride, which is crucial for its biological activity.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions due to their amine and carboxylic acid functionalities. For example, the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis has been demonstrated, which could be relevant for the analysis of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride . The reactivity of the carboxylic acid group in forming adducts with amines is also shown in the formation of molecular adducts with heterocyclic carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by substitutions on the ring. For instance, methylation affects the lipophilicity and intermolecular interactions of pyridazine carboxylic acids . These findings suggest that the methyl group in 3-Methylpyrrolidine-3-carboxylic acid hydrochloride could similarly influence its properties. Spectroscopic methods, including NMR and UV-Visible spectroscopy, are used to characterize such compounds, and computational methods like DFT can predict various properties, including hyperpolarizability and molecular orbitals .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar in structure to 3-Methylpyrrolidine-3-carboxylic acid hydrochloride, are known for their role as microbial inhibitors. They can impact microbial cell membranes and internal pH, affecting the robustness and performance of engineered microbes like Escherichia coli and Saccharomyces cerevisiae. This understanding is crucial for developing strategies to enhance microbial tolerance to these acids in biotechnological applications, such as fermentative production processes (Jarboe, Royce, & Liu, 2013).

Enhancement of Protoporphyrin IX Accumulation

Carboxylic acids and their derivatives play a significant role in enhancing the effectiveness of photodynamic therapy (PDT) by improving the accumulation of protoporphyrin IX, a crucial compound for PDT's therapeutic action. This research highlights the potential of pretreatments or additives, possibly including carboxylic acid derivatives, to optimize therapeutic outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Organic Acids in Acidizing Operations

The use of organic acids in the oil and gas industry, for acidizing operations, underscores the versatility of carboxylic acids and their derivatives. These acids, potentially including derivatives of 3-Methylpyrrolidine-3-carboxylic acid hydrochloride, offer an alternative to traditional inorganic acids for enhancing permeability and production efficiency with reduced corrosion and environmental impact (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Liquid-Liquid Extraction of Carboxylic Acids

The review of solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlights the industrial importance of carboxylic acid derivatives. This research emphasizes the potential applications of these compounds in bio-based plastics production and the recovery of valuable chemicals from dilute aqueous solutions, underscoring their significance in sustainable chemistry and separation technology (Sprakel & Schuur, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAXHUVEAMLCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.